![molecular formula C23H21N5O3S B2549366 N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946334-64-1](/img/structure/B2549366.png)
N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Anticancer Activity
A key area of research involves the design and synthesis of compounds with potential anticancer properties. For instance, certain derivatives, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, were synthesized with different aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, and one compound demonstrated significant cancer cell growth inhibition against eight cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Exploration of Anti-inflammatory and Analgesic Properties
Research also extends to the synthesis of novel compounds with anti-inflammatory and analgesic properties. For example, novel derivatives were synthesized from visnaginone and khellinone, leading to compounds with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some compounds showed high COX-2 selectivity, comparable to standard drugs, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Antifungal Applications
The antifungal effects of certain derivatives have been explored, showing significant activity against fungi like Aspergillus terreus and Aspergillus niger. This research suggests the potential of these compounds to be developed into effective antifungal agents, providing new avenues for treating fungal infections (Jafar et al., 2017).
Development of Antiproliferative Agents
The synthesis of conformationally rigid analogs of known compounds has led to the discovery of molecules with competitive antiproliferative activities against cancer cells. Such research is crucial for the development of new cancer treatments, offering hope for more effective and targeted therapies (Kim et al., 2011).
Antiviral and Anticancer Activities
Further investigations have led to the synthesis of compounds with both anticancer and antiviral activities. For instance, pyrazoline-substituted thiazolidinones exhibited selective inhibition of leukemia cell lines and showed high activity against certain virus strains, underscoring the dual therapeutic potential of these compounds (Havrylyuk et al., 2013).
Computational and Pharmacological Evaluations
Computational and pharmacological evaluations of novel derivatives have provided insights into their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such comprehensive assessments are essential for understanding the multifaceted impacts of these compounds and their potential therapeutic applications (Faheem, 2018).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-7-15(8-10-18)12-24-20(29)11-17-14-32-23-26-21-19(22(30)27(17)23)13-25-28(21)16-5-3-2-4-6-16/h2-10,13,17H,11-12,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIENMKHSIXRLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)
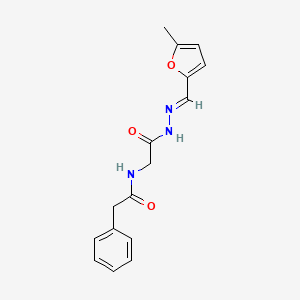
![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
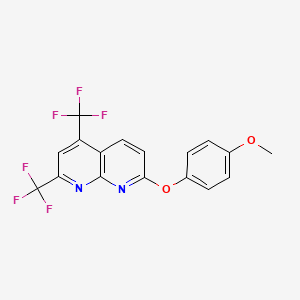
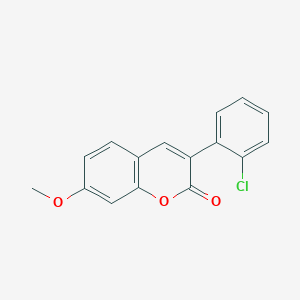
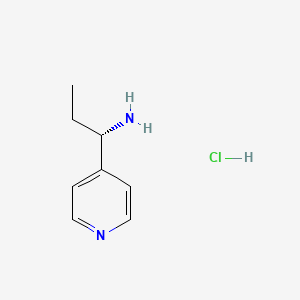
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
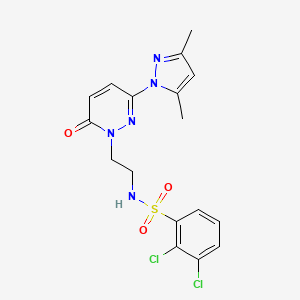

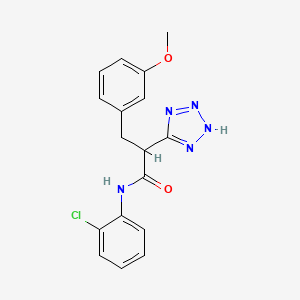
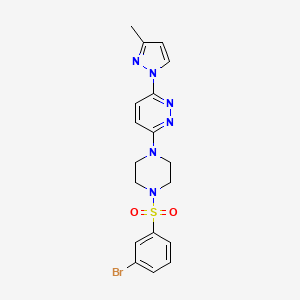
![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)
![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)